

Spectroscopic Analysis of Pentaerythritol Triacrylate: A Technical Guide

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Compound of Interest

Compound Name: *Pentaerythritol triacrylate*

Cat. No.: B3422966

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This technical guide provides a comprehensive overview of the spectroscopic data for **pentaerythritol triacrylate**, a trifunctional monomer widely utilized in the formulation of coatings, inks, and adhesives. The following sections detail the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this compound, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the fields of polymer chemistry and drug development.

Spectroscopic Data

The structural identity and purity of **pentaerythritol triacrylate** can be effectively determined using a combination of NMR and IR spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **pentaerythritol triacrylate** by probing the magnetic properties of its constituent atomic nuclei.

Proton NMR spectroscopy identifies the different types of hydrogen atoms in the molecule. The expected chemical shifts, multiplicities, and coupling constants for **pentaerythritol triacrylate** are presented in Table 1.

Table 1: ^1H NMR Spectroscopic Data for **Pentaerythritol Triacrylate**

Chemical Shift (ppm)	Multiplicity	Coupling Constants (J, Hz)	Assignment
~6.4	Doublet of doublets	J = 17.4, 1.5	trans-Vinyl H
~6.1	Doublet of doublets	J = 17.4, 10.5	Vinyl H
~5.9	Doublet of doublets	J = 10.5, 1.5	cis-Vinyl H
~4.2	Singlet	-	-CH ₂ -O(C=O)-
~3.6	Singlet	-	-CH ₂ -OH
~2.5	Broad singlet	-	-OH

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts and coupling constants may vary slightly depending on the solvent and concentration.

Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule. The expected chemical shifts for **pentaerythritol triacrylate** are summarized in Table 2.

Table 2: ¹³C NMR Spectroscopic Data for **Pentaerythritol Triacrylate**

Chemical Shift (ppm)	Assignment
~166	C=O (Ester)
~131	=CH (Vinyl)
~128	=CH ₂ (Vinyl)
~63	-CH ₂ -O(C=O)-
~61	-CH ₂ -OH
~45	Quaternary C

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shifts may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for **pentaerythritol triacrylate** are presented in Table 3.

Table 3: Infrared (IR) Spectroscopic Data for **Pentaerythritol Triacrylate**

Wavenumber (cm ⁻¹)	Assignment
~3500	O-H stretching (hydroxyl group)
~3040	=C-H stretching (vinyl group)
~2960	C-H stretching (aliphatic)
~1725	C=O stretching (ester)
~1635	C=C stretching (vinyl group)
~1410	C-H bending (vinyl group)
~1190	C-O stretching (ester)
~985	=C-H bending (out-of-plane, trans)
~810	=C-H bending (out-of-plane, wag)

Experimental Protocols

The following sections outline the detailed methodologies for acquiring the NMR and IR spectroscopic data for **pentaerythritol triacrylate**.

NMR Spectroscopy Protocol

- Accurately weigh approximately 20-30 mg of **pentaerythritol triacrylate** into a clean, dry NMR tube.
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.

- Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube and gently agitate it until the sample is completely dissolved.
- Insert the prepared NMR tube into the NMR spectrometer.
- Tune and shim the spectrometer to optimize the magnetic field homogeneity.
- Acquire the ^1H NMR spectrum using a standard single-pulse experiment.
- Typical acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
- Integrate the signals and determine the chemical shifts, multiplicities, and coupling constants.
- Following ^1H NMR acquisition, switch the spectrometer to the ^{13}C nucleus frequency.
- Acquire the ^{13}C NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
- Typical acquisition parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Process the FID as described for the ^1H NMR spectrum.
- Determine the chemical shifts of the carbon signals.

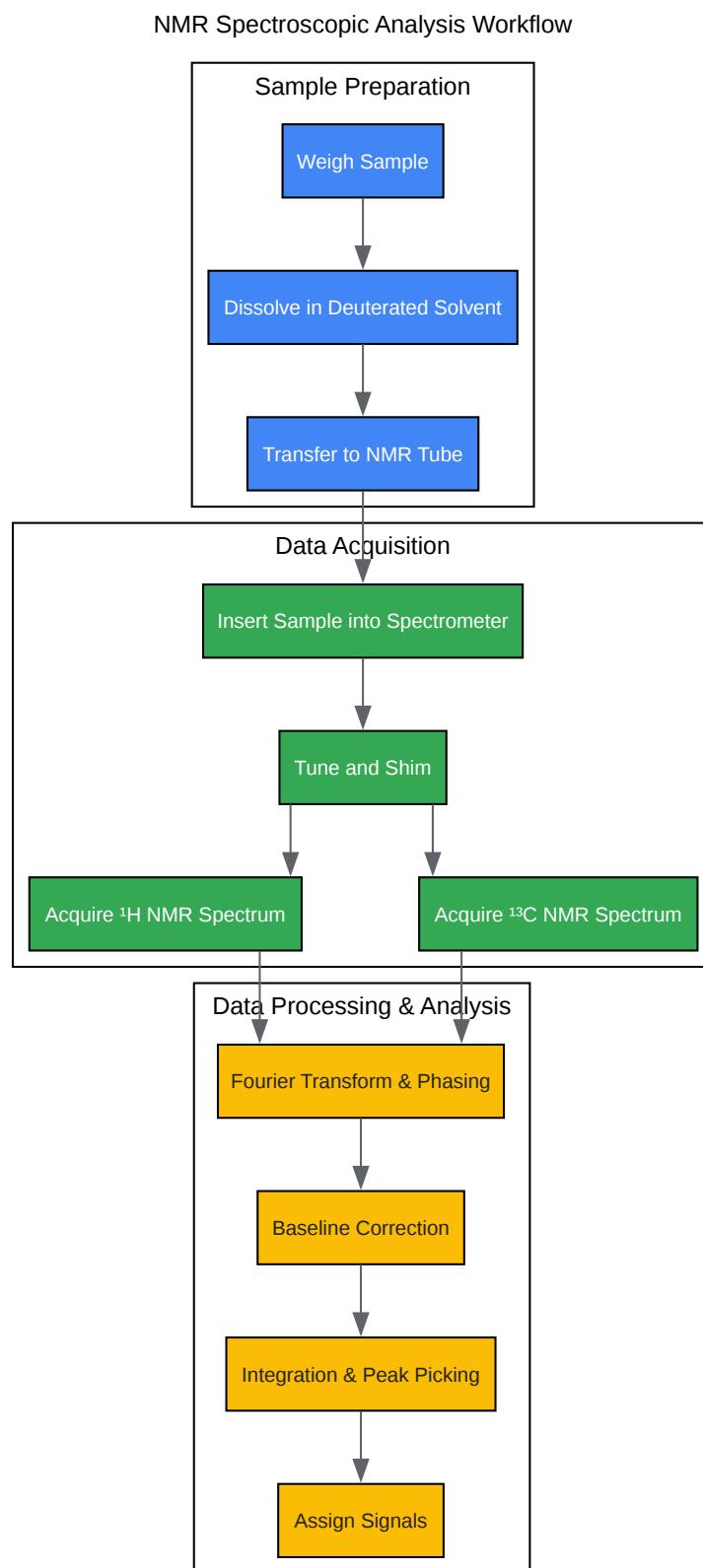
FT-IR Spectroscopy Protocol

- Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

- Place a small drop of **pentaerythritol triacrylate** directly onto the center of the ATR crystal.
- Lower the ATR press to ensure good contact between the sample and the crystal.
- Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Acquire the IR spectrum of the **pentaerythritol triacrylate** sample.
- Typically, spectra are collected over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
- Identify and label the significant absorption bands in the spectrum.

Visualizations

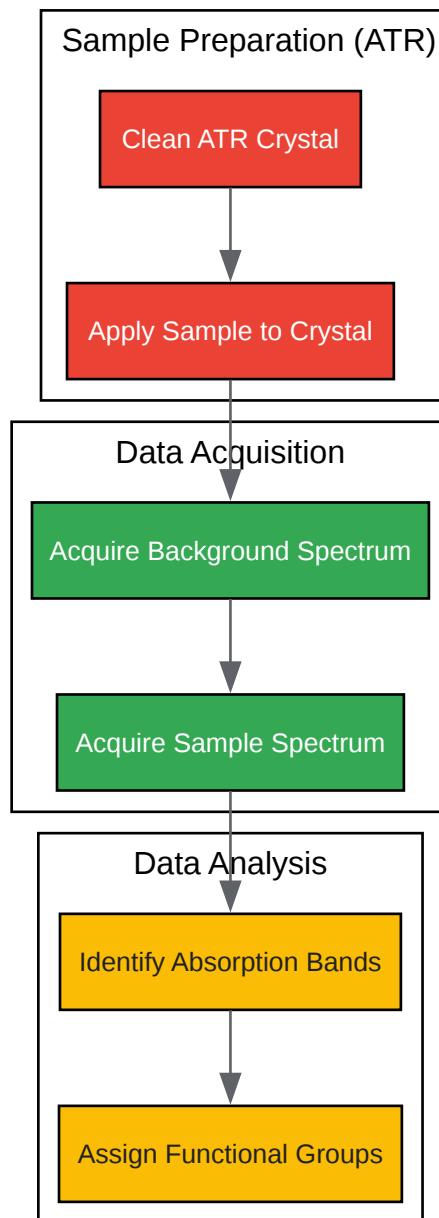
The following diagrams illustrate the logical workflow for the spectroscopic analysis of **pentaerythritol triacrylate**.



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Caption: Workflow for NMR Spectroscopic Analysis.

FT-IR Spectroscopic Analysis Workflow

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Caption: Workflow for FT-IR Spectroscopic Analysis.

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